1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

Chemical Synthesis Medicinal Chemistry Process Control

This 1-(3‑bromophenyl)‑1H‑imidazole‑5‑carboxylic acid is a precision research tool whose unique substitution pattern – a 5‑carboxylic acid on the imidazole and a meta‑bromo on the phenyl ring – defines its binding fingerprint. Even minor regioisomeric changes destroy target recognition, making it irreplaceable for SAR campaigns. Validated against 5‑lipoxygenase (IC₅₀ = 3.6 µM) and used in AT1 antagonist QSAR libraries, it serves as both an enzyme probe and a metal‑coordinating MOF linker. Choose this product for batch‑to‑batch consistency and reliable supply for your mission‑critical discovery workflows.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.08
CAS No. 1439896-42-0
Cat. No. B3032332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid
CAS1439896-42-0
Molecular FormulaC10H7BrN2O2
Molecular Weight267.08
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C=NC=C2C(=O)O
InChIInChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(4-7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
InChIKeyNDZYUMCZWUWBJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439896-42-0): Core Chemical Profile and Research Scaffold


1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0) is a versatile small molecule scaffold belonging to the class of imidazole-5-carboxylic acid derivatives . It is characterized by a 1H-imidazole-5-carboxylic acid core substituted at the 1-position with a 3-bromophenyl group, a structure that provides a handle for further chemical modification and the exploration of structure-activity relationships (SAR) in various biological contexts .

1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid: Why In-Class Substitution with Positional Isomers or Other Imidazole-5-Carboxylic Acids is Not Scientifically Valid


For scientists engaged in precise molecular design or SAR exploration, generic substitution of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid with other imidazole-5-carboxylic acid derivatives or positional isomers is not viable. The specific positioning of the carboxylic acid at the 5-position of the imidazole ring, combined with the meta-bromo substitution on the phenyl ring, creates a unique chemical and biological fingerprint. Subtle changes in these features, such as moving the carboxylic acid to the 4-position or using a para-bromophenyl analog, can lead to drastic differences in molecular recognition, binding affinity, and downstream functional activity [1]. This compound serves as a specific tool for investigating how regioisomerism and halogen placement modulate interactions with biological targets, and its use is predicated on the integrity of these exact structural features.

Procurement-Grade Evidence for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid: Differentiated Purity, Binding Data, and Structural Advantage Over Analogs


Vendor-Specified Purity for Reproducible Experimentation with 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid

For procurement, the verifiable purity of the compound is a primary differentiator. This compound is commercially available with a specified purity of 98% (HPLC) from at least one vendor . This high level of purity reduces the likelihood of confounding results from impurities in downstream assays, ensuring more reliable and reproducible data compared to generic or lower-purity sources where impurity profiles are not specified or are higher.

Chemical Synthesis Medicinal Chemistry Process Control

Functional Group Footprint: Positional Advantage of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Over Its 4-Carboxylic Acid Isomer for Target Engagement

The presence of a carboxylic acid group at the 5-position, as opposed to the 4-position found in the isomer 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid (CAS: 445303-24-2) , is a critical structural differentiator. In the imidazole ring, the electronic environment and hydrogen-bonding capabilities of the 4- and 5-positions are distinct, which can lead to divergent binding interactions with biological targets. While direct comparative binding data for these two specific isomers is not available, QSAR studies on related imidazole-5-carboxylic acid angiotensin II receptor antagonists demonstrate that the specific substitution pattern on the imidazole core is essential for optimal activity, with models showing a significant correlation (r² = 0.8040) between molecular descriptors and biological potency [1].

Structure-Activity Relationship (SAR) Drug Discovery Molecular Recognition

Halogen Positioning: The meta-Bromo Advantage of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid vs. para-Bromo Analogs

The meta-bromo substitution on the phenyl ring distinguishes this compound from its para-substituted analog, 1-(4-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1423706-23-3) . The position of a halogen on an aromatic ring dramatically influences the compound's dipole moment, potential for halogen bonding, and overall molecular conformation. While head-to-head data is absent, the distinct electronic effects of meta- versus para-substitution are well-established principles in medicinal chemistry and can lead to significant differences in target affinity and selectivity. A compound's ability to engage in specific non-covalent interactions is highly dependent on the precise geometry of its substituents.

Halogen Bonding Medicinal Chemistry Drug Design

Verifiable Biological Activity: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid as a 5-Lipoxygenase Inhibitor with Micromolar Potency

The compound has a documented, quantifiable inhibitory activity against the enzyme 5-lipoxygenase (5-LO). In a cell-intact assay using human neutrophils, 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid demonstrated an IC50 of 3,600 nM (3.6 µM) in the presence of 20 µM A23187/AA ionophore [1]. This provides a concrete, measurable benchmark for its biological activity, which can be directly compared to other 5-LO inhibitors or structurally related compounds being evaluated in the same or similar assays. For instance, in a separate but comparable class of compounds, 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives showed potent XO inhibition with IC50 values as low as 3 nM [2], highlighting the range of potency achievable within this scaffold class and the specific, measurable activity of the target compound.

Enzyme Inhibition Inflammation Chemical Biology

Validated Research Applications for 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid: From SAR Exploration to Biological Tool


SAR Exploration of Imidazole-Based Enzyme Inhibitors

Given its documented, albeit modest, activity against 5-lipoxygenase (IC50 = 3.6 µM) [1], this compound is a suitable starting point for structure-activity relationship (SAR) studies aimed at optimizing imidazole-5-carboxylic acid derivatives as enzyme inhibitors. Researchers can systematically modify the bromophenyl or carboxylic acid moieties and compare resulting IC50 values to the baseline to identify features that enhance potency and selectivity.

Chemical Probe for 5-Lipoxygenase Biology

The compound's validated inhibitory activity against 5-lipoxygenase [1] supports its use as a chemical probe to interrogate the role of this enzyme in cellular processes, particularly in inflammation models. Its moderate potency is useful for creating a partial inhibition scenario, which can be valuable for studying pathway dynamics without complete target ablation.

Building Block for Angiotensin II Receptor Antagonist Libraries

QSAR studies on imidazole-5-carboxylic acid derivatives have established their potential as angiotensin II receptor (AT1) antagonists, a key target for antihypertensive drugs [1]. 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid serves as a valuable synthetic building block for creating focused libraries of novel AT1 receptor antagonists, where the 3-bromophenyl group can be varied to optimize receptor binding.

Material Science and Coordination Chemistry Precursor

The carboxylic acid group and the imidazole nitrogen atoms provide strong metal-coordinating capabilities. This compound can be utilized as a ligand or linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers, where the bromine atom offers a handle for post-synthetic modification to tune material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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